molecular formula C14H9BrN4S B5631908 2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile

2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile

Número de catálogo B5631908
Peso molecular: 345.22 g/mol
Clave InChI: JUEHCRHGPPUJNG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). sGC is an enzyme that catalyzes the production of cyclic guanosine monophosphate (cGMP), a secondary messenger molecule that plays a critical role in regulating various physiological processes. BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and neurological disorders.

Mecanismo De Acción

2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272 activates sGC by binding to the heme group of the enzyme, leading to the production of cGMP. cGMP then activates downstream signaling pathways, leading to the vasodilatory and neuroprotective effects of 2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272.
Biochemical and Physiological Effects:
2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272 has been shown to have potent vasodilatory effects on the cardiovascular system, leading to a decrease in blood pressure and an increase in cardiac output. It has also been shown to have neuroprotective effects, leading to a decrease in neuronal cell death and an increase in neuronal survival.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272 has several advantages for lab experiments, including its high potency and selectivity for sGC, making it a useful tool for studying the role of cGMP signaling in various physiological processes. However, its high cost and limited availability may limit its use in some experiments.

Direcciones Futuras

There are several future directions for research on 2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272. One area of interest is the development of novel sGC activators with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of the potential therapeutic applications of 2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272 in various diseases, including neurodegenerative diseases and cancer. Additionally, the role of cGMP signaling in various physiological processes, such as inflammation and oxidative stress, warrants further investigation.

Métodos De Síntesis

The synthesis of 2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272 involves a multi-step process starting from 4-bromoaniline. The first step involves the conversion of 4-bromoaniline to 4-bromo-N-methylbenzenesulfonamide, followed by the reaction with 2-cyano-3,5-dichloropyridine to yield 2-amino-4-(4-bromophenyl)-6-chloro-3,5-pyridinedicarbonitrile. The final step involves the substitution of the chlorine atom with a methylthio group using sodium methanethiolate.

Aplicaciones Científicas De Investigación

2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent vasodilatory effects on the cardiovascular system, making it a potential treatment for hypertension, pulmonary hypertension, and heart failure. 2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272 has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propiedades

IUPAC Name

2-amino-4-(4-bromophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN4S/c1-20-14-11(7-17)12(10(6-16)13(18)19-14)8-2-4-9(15)5-3-8/h2-5H,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEHCRHGPPUJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5314611

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.